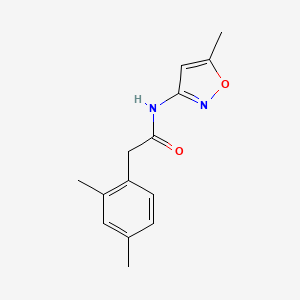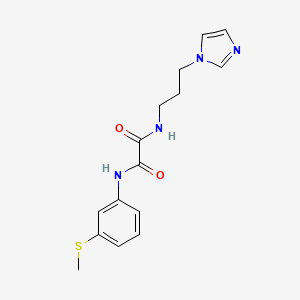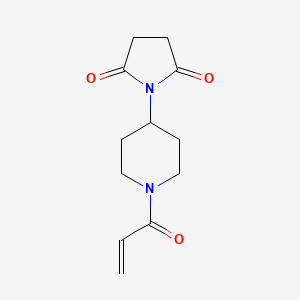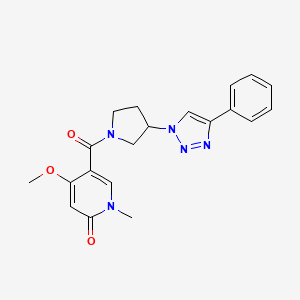
4-methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridin-2(1H)-one core, substituted with a methoxy group, a methyl group, and a carbonyl group attached to a pyrrolidine ring, which itself is further substituted with a phenyl-1H-1,2,3-triazol moiety. The presence of multiple functional groups and heterocycles makes it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridin-2(1H)-one core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a β-ketoester, followed by methoxylation and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or triazoles.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
Indole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Triazole Derivatives: Compounds containing triazole rings are known for their diverse biological activities and can be compared for their efficacy and safety profiles.
Uniqueness: 4-Methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and heterocycles, which may confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation would be necessary to fully explore its potential in various scientific fields.
特性
IUPAC Name |
4-methoxy-1-methyl-5-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-12-16(18(28-2)10-19(23)26)20(27)24-9-8-15(11-24)25-13-17(21-22-25)14-6-4-3-5-7-14/h3-7,10,12-13,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOTYYSFYJUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
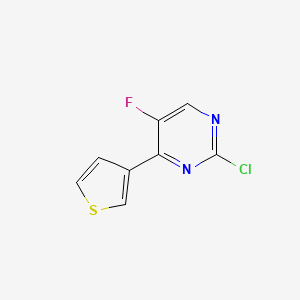
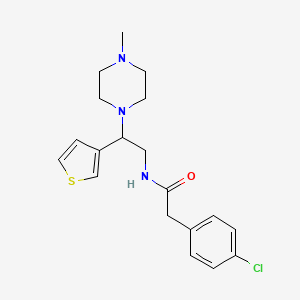
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)
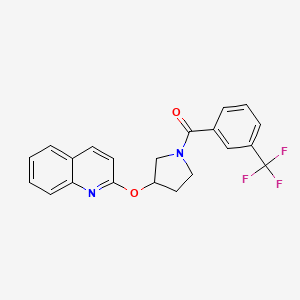
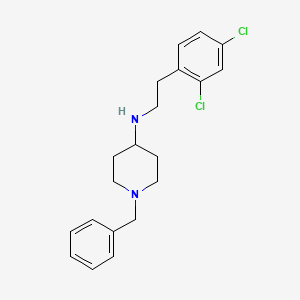
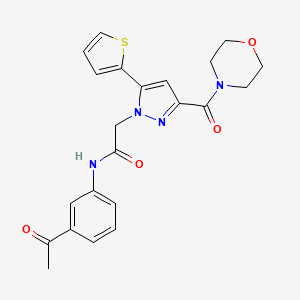
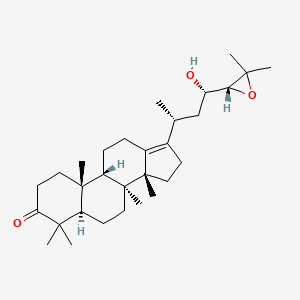
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
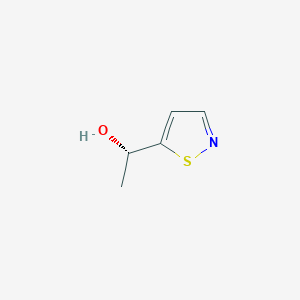
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2901665.png)
